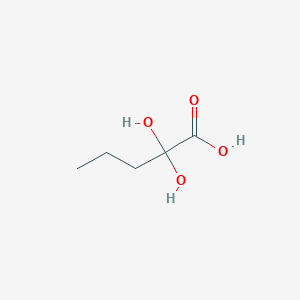
2,2-Dihydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dihydroxypentanoic acid is an organic compound with the molecular formula C5H10O4 It is characterized by the presence of two hydroxyl groups attached to the second carbon of a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dihydroxypentanoic acid can be achieved through several methods. One common approach involves the hydroxylation of pentanoic acid derivatives. For instance, the hydroxylation of 2-ketopentanoic acid using hydrogen peroxide in the presence of a catalyst can yield this compound. The reaction typically requires controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to achieve high yields and purity. The process often includes steps such as fermentation, extraction, and purification to isolate the compound from reaction mixtures. Advanced techniques like chromatography and crystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dihydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-ketopentanoic acid or 2,2-diketopentanoic acid.
Reduction: Formation of 2,2-dihydroxypentanol.
Substitution: Formation of 2,2-dihalopentanoic acid or 2,2-diaminopentanoic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Dihydroxypentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable plastics, resins, and other materials.
Wirkmechanismus
The mechanism of action of 2,2-dihydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloropentanoic acid: Similar in structure but with chlorine atoms instead of hydroxyl groups.
2,5-Dihydroxypentanoic acid: Similar but with hydroxyl groups at different positions on the carbon chain.
2-Hydroxybutanoic acid: A shorter chain analog with one hydroxyl group.
Uniqueness: 2,2-Dihydroxypentanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This structural feature allows for unique reactivity and interactions compared to its analogs, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
189314-60-1 |
|---|---|
Molekularformel |
C5H10O4 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
2,2-dihydroxypentanoic acid |
InChI |
InChI=1S/C5H10O4/c1-2-3-5(8,9)4(6)7/h8-9H,2-3H2,1H3,(H,6,7) |
InChI-Schlüssel |
GJDQCBHLUBZQFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


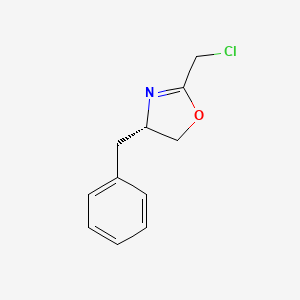
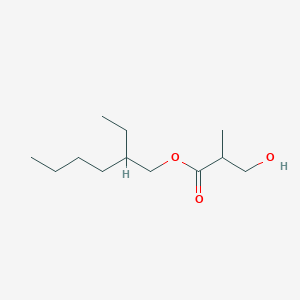
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)

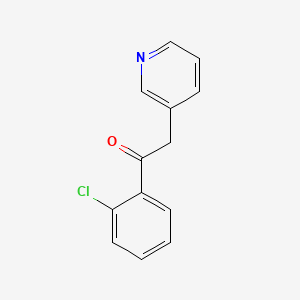
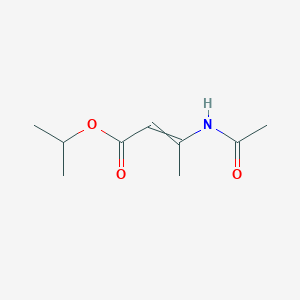
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)


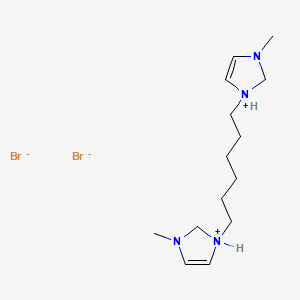
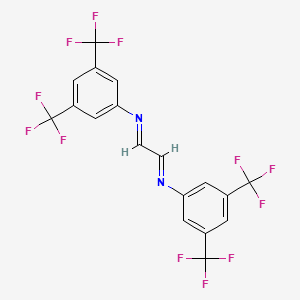
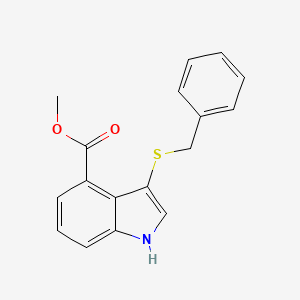

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
